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molecular formula C7H7NO5S B047223 2-Methyl-5-nitrobenzenesulfonic acid CAS No. 121-03-9

2-Methyl-5-nitrobenzenesulfonic acid

Cat. No. B047223
M. Wt: 217.2 g/mol
InChI Key: ZDTXQHVBLWYPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04922008

Procedure details

After 2.8 hours of operation, the cascade reaction train was shut down, including 4-nitrotoluene, oleum, and water flows. The molten sulfonation mass in the first three reactors was allowed to solidify. Several days later, the reactors were heated to about 105°-115° C. The reactant feeds were restarted using oleum with an 82.7% free SO3 assay. The 4-nitrotoluene and oleum flows were set at 4.18 g/min and 3.4 g/min (SO3 excess 15%). The water flow to the fourth cascade vessel was started at 13.9 g/min. After operating the systems for five hours, samples were taken from the first three reactors and analyzed. The conversion in R-1, R-2 and R-3 were 97.0, 99.4, and 99.98 respectively. After 5.8 hours running, samples were again taken and analyzed. Conversion was 97.4% in the first reactor, 99.4% in the second and 100% in the third. The final sample collected at the overflow from the dilution vessel (#4 ) for 68 minutes showed 4-nitrotoluene conversion to be 99.7% with a yield of 99.15% of 4-nitrotoluene-2-sulfonic acid. 0.73% of theory yield was lost to sulfone formation. The final solution contained only 0.02% of unreacted 4-nitrotoluene and 16% sulfuric acid relative to 4-nitrotoluene-2-sulfonic acid. The dilute 30% 4-nitrotoluene-2-sulfonic acid solution is ready for use in other processes without any further treatment.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH:11][S:12](O)(=[O:14])=[O:13].O=S(=O)=O>O>[N+:1]([C:4]1[CH:9]=[C:8]([S:12]([OH:14])(=[O:13])=[O:11])[C:7]([CH3:10])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cascade reaction train
TEMPERATURE
Type
TEMPERATURE
Details
Several days later, the reactors were heated to about 105°-115° C
CUSTOM
Type
CUSTOM
Details
for five hours
Duration
5 h
WAIT
Type
WAIT
Details
After 5.8 hours running
Duration
5.8 h
CUSTOM
Type
CUSTOM
Details
The final sample collected at the overflow from the dilution vessel (#4 ) for 68 minutes
Duration
68 min

Outcomes

Product
Details
Reaction Time
2.8 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C)S(=O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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